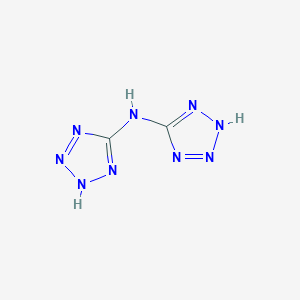

N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine

Descripción general

Descripción

Tetrazoles are synthetic organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They exhibit both electron-donating and electron-withdrawing properties due to the nitrogen-rich conjugated structure .

Synthesis Analysis

Tetrazoles can be synthesized using various methods. One common approach involves the use of triethyl orthoformate and sodium azide . Another method involves the reaction of alcohols and aldehydes . A third approach uses isocyanides .Molecular Structure Analysis

The parent heterocycle CH2N4 can exist as three tautomers, 1H-tetrazole, 2H-tetrazole, and 5H-tetrazole. The first two possess six π electrons and thus are aromatic, while the 5H tautomer is nonaromatic .Chemical Reactions Analysis

Tetrazoles can undergo a variety of chemical reactions due to their rich nitrogen content and the presence of both electron-donating and electron-withdrawing properties .Aplicaciones Científicas De Investigación

Photodegradation Studies

N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine derivatives, such as bis(1H-tetrazol-5-yl)amine (H2BTA), are studied for their photodegradation properties. Research has shown that H2BTA undergoes partial degradation in water under simulated sunlight and complete degradation under UV light at 254 nm. The degradation process and the identification of degradation products like 5-Aminotetrazole (5-AT) provide insights into the environmental impact and natural attenuation of these compounds in aquatic environments (Halasz et al., 2020).

Energetic Material Precursors

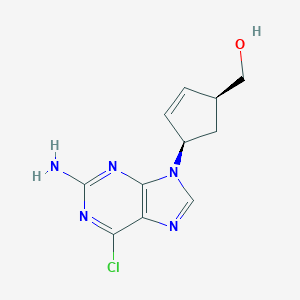

Tetrazole derivatives are utilized in the synthesis of energetic material precursors. For example, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine has been synthesized and characterized, showcasing its potential in energetic applications. The study of its crystal structure and properties like impact and friction sensitivity adds to our understanding of tetrazole-based materials in various applications (Zhu et al., 2021).

Nitrogen-rich Gas Generators

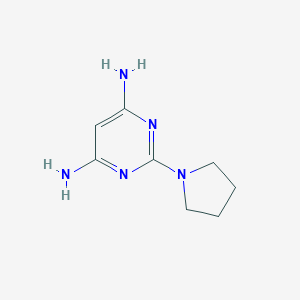

Compounds based on imidazole, 1,2,4-triazole, and tetrazole, including derivatives of N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine, are explored for their potential applications in nitrogen-rich gas generators. The synthesis and analysis of these compounds, including their physicochemical properties, contribute to the field of gas generation and energetic materials (Srinivas et al., 2014).

Multicomponent Reactions

Tetrazole derivatives are pivotal in medicinal chemistry and drug design due to their bioisosterism and physicochemical properties. Multicomponent reactions (MCRs) are used for preparing various tetrazole scaffolds, which are significant for their novelty and complexity. This research elucidates the synthesis and receptor binding modes of these compounds, enhancing our understanding of tetrazole derivatives in medicinal chemistry (Neochoritis et al., 2019).

Coordination Compounds in Material Science

Research in the field of material science involves synthesizing and characterizing coordination compounds using tetrazole derivatives. These studies include the analysis of crystal structures and properties like luminescence, which are crucial for understanding the potential applications of these compounds in various material science domains (Yang et al., 2014).

Propiedades

IUPAC Name |

N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N9/c3(1-4-8-9-5-1)2-6-10-11-7-2/h(H3,3,4,5,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXHYSAOMMVOCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=N1)NC2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398220 | |

| Record name | N-(1H-Tetrazol-5-yl)-1H-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine | |

CAS RN |

127661-01-2 | |

| Record name | N-(1H-Tetrazol-5-yl)-1H-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B168734.png)

![N-[[3-[4-[4-(2-Cyanoethyl)-1-piperazinyl]-3-fluorophenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B168746.png)